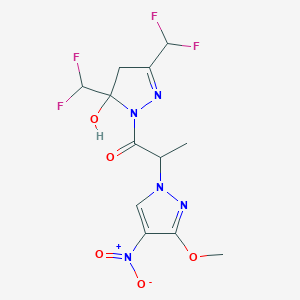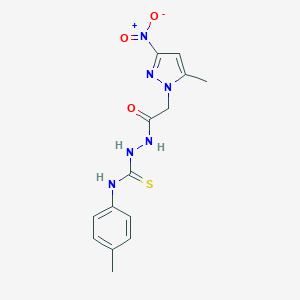![molecular formula C22H22F4N2O3 B456254 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE](/img/structure/B456254.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE is a complex organic molecule characterized by its unique structure, which includes difluoromethyl groups, a hydroxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl groups, and attachment of the isopropylphenoxy methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the difluoromethyl groups or the pyrazole ring.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and pyrazole ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[4-(DIMETHYLAMINO)PHENYL]METHANONE
- [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[2-(4-PROPAN-2-YLPHENYL)-4-QUINOLINYL]METHANONE
Uniqueness
Compared to similar compounds, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE stands out due to its unique combination of functional groups and structural features. The presence of both difluoromethyl groups and the isopropylphenoxy methyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22F4N2O3 |
|---|---|
Molecular Weight |
438.4g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-[(4-propan-2-ylphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C22H22F4N2O3/c1-13(2)15-7-9-17(10-8-15)31-12-14-3-5-16(6-4-14)20(29)28-22(30,21(25)26)11-18(27-28)19(23)24/h3-10,13,19,21,30H,11-12H2,1-2H3 |
InChI Key |
CZNSKCQIFSPDNZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456173.png)
![4-(3-CHLOROPHENYL)-5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B456174.png)
![{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456177.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B456180.png)
![methyl 2-{[5-({5-fluoro-2-nitrophenoxy}methyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456184.png)
![5,7-bis(difluoromethyl)-N-[4-(piperidin-1-ylmethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456186.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B456187.png)

![4-iodo-1-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-1H-pyrazole-5-carboxamide](/img/structure/B456189.png)
![3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-[1-(4-isopropylphenyl)propyl]benzamide](/img/structure/B456190.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456191.png)
![2-[3-(3,5-dimethyl-4-isoxazolyl)-1-adamantyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B456192.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide](/img/structure/B456194.png)
